1-cyclopentyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole
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Overview
Description
1-Cyclopentyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclopentyl group, an ethoxymethyl group, and an iodine atom attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-cyclopentyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone or β-ketoester under acidic or basic conditions.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide in the presence of a base.
Ethoxymethylation: The ethoxymethyl group can be introduced by reacting the intermediate with ethoxymethyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Cyclopentyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with strong oxidizing agents can lead to the formation of pyrazole N-oxides.
Coupling reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its binding affinity to certain targets, while the cyclopentyl and ethoxymethyl groups can influence its pharmacokinetic properties.
Comparison with Similar Compounds
1-Cyclopentyl-5-(ethoxymethyl)-4-iodo-1H-pyrazole can be compared with other similar compounds such as:
1-Cyclopentyl-5-methyl-1H-pyrazole: Lacks the ethoxymethyl and iodine groups, resulting in different chemical and biological properties.
1-Cyclopentyl-5-(ethoxymethyl)-1H-pyrazole: Similar structure but without the iodine atom, leading to different reactivity and applications.
1-Cyclopentyl-5-(ethoxymethyl)-4-bromo-1H-pyrazole: The bromine atom can be used as an alternative to iodine, affecting the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopentyl-5-(ethoxymethyl)-4-iodopyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IN2O/c1-2-15-8-11-10(12)7-13-14(11)9-5-3-4-6-9/h7,9H,2-6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTXRQWSHYLGOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1C2CCCC2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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